molecular formula C19H12Cl2FN3 B2673366 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338411-29-3

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No. B2673366
M. Wt: 372.22
InChI Key: WNOKZWBLLYDORO-UHFFFAOYSA-N
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Description

This section would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This part would discuss the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This section would describe the molecular structure of the compound, including its stereochemistry if applicable.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This part would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Derivative Formation

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole and its derivatives have been explored in various synthetic chemistry contexts. Notably, new derivatives have been prepared through different synthesis methods, with the nature of substituents impacting the formation rates and scope of the resulting products. For instance, fluorination from benzylic alcohols using specific reagents has been a method of focus. These derivatives' physical properties and chemical shifts have been studied using NMR techniques (Hida, Beney, Robert, & Luu-Duc, 1995).

Antiviral and Antimicrobial Activities

Certain benzimidazole derivatives have shown potential in inhibiting viral replication. For example, derivatives like TBZE-029 have been identified as selective inhibitors of enterovirus replication, exerting their antiviral activity by targeting specific nonstructural viral proteins. This points towards a potential application in the development of antiviral therapies (De Palma et al., 2008). Additionally, some benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Applications in Cancer Research

In cancer research, specific fluorobenzimidazole derivatives have been synthesized and tested against various human cancer cell lines, showing anticancer activity at low concentrations. This suggests their potential as therapeutic agents in treating certain cancers (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Biochemical Studies

Benzimidazole derivatives have been used in biochemical studies, such as investigating their interaction with calf thymus DNA. This provides insights into their mode of action at the molecular level and their potential mechanism of antimicrobial activity (Zhang, Lin, Rasheed, & Zhou, 2014).

Sensor Development

Benzimidazole derivatives have found applications in developing chemical sensors. For example, they have been used as chemosensors for detecting specific ions, demonstrating potential utility in analytical chemistry and environmental monitoring (Chetia & Iyer, 2008).

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. If you have any more specific questions or if there’s another compound you’re interested in, feel free to ask!


properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN3/c20-14-6-3-7-15(22)13(14)11-25-17-9-2-1-8-16(17)24-19(25)12-5-4-10-23-18(12)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOKZWBLLYDORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

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